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molecular formula C9H8O2S2 B8762432 Ethyl thieno[2,3-b]thiophene-2-carboxylate

Ethyl thieno[2,3-b]thiophene-2-carboxylate

Cat. No. B8762432
M. Wt: 212.3 g/mol
InChI Key: KKGJVYPEQNKVBF-UHFFFAOYSA-N
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Patent
US07557125B2

Procedure details

To a solution of 2-(carboethoxymethylthio)3-formylthiophene (from step c) in MeOH (200 mL) was added DBU (0.6 mL, 4.0 mmole) at 0° C. After 1 hr the mixture was warmed to RT and concentrated. The residue was taken up in EtOAc, washed with 10% HCl, H2O (3×), dried (MgSO4), and concentrated. Flash chromatography on silica gel (50% toluene/hexanes) gave the title compound (3.84 g, 45% over 4 steps) as an off-white solid: 1H NMR (400 MHz, CDCl3) δ 7.95 (s, 1 H), 7.40 (d, J=5.2 Hz, 1 H), 7.26 (d, J=5.2 Hz, 1 H), methyl ester 3.92 (s, 3 H), ethyl ester 4.38 (q, J=7.1 Hz, 2 H)) and 1.41 (t, J=2.4 Hz, 3 H).
Name
2-(carboethoxymethylthio)3-formylthiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:6][S:7][C:8]1[S:9][CH:10]=[CH:11][C:12]=1[CH:13]=O)([O:3][CH2:4][CH3:5])=[O:2].C1CCN2C(=NCCC2)CC1>CO>[S:7]1[C:8]2[S:9][CH:10]=[CH:11][C:12]=2[CH:13]=[C:6]1[C:1]([O:3][CH2:4][CH3:5])=[O:2]

Inputs

Step One
Name
2-(carboethoxymethylthio)3-formylthiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)CSC=1SC=CC1C=O
Name
Quantity
0.6 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with 10% HCl, H2O (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC2=C1SC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.84 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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